Product packaging for 3-O-Caffeoylquinic acid methyl ester(Cat. No.:CAS No. 123483-19-2)

3-O-Caffeoylquinic acid methyl ester

Cat. No.: B1240295
CAS No.: 123483-19-2
M. Wt: 368.3 g/mol
InChI Key: MZNIJRAPCCELQX-AWOKGZDASA-N
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Description

Scope and Objectives of the Research Outline:To define the boundaries and goals of this article.

The content will be based on detailed research findings and will include data tables to present information in an organized and accessible manner. The article will maintain a professional and authoritative tone, drawing from a diverse range of scientific sources.

Data Tables

Table 1: Chemical Properties of Methyl Chlorogenate

Property Value Source
Molecular Formula C₁₇H₂₀O₉ smolecule.combiosynth.com
Molecular Weight 368.34 g/mol smolecule.comchemsrc.com
Appearance Powder smolecule.com
Melting Point 167-168 °C smolecule.com
Boiling Point ~577 °C smolecule.com
Density ~1.53 g/cm³ smolecule.com

Table 2: Reported Biological Activities of Methyl Chlorogenate

Biological Activity Research Finding Source(s)
Antioxidant Strong radical scavenging against DPPH, superoxide (B77818), and hydroxyl radicals. mdpi.comsmolecule.comchemsrc.com
Anti-inflammatory Suppresses production of inflammatory mediators like IL-6 and TNF-α. smolecule.comchemsrc.commedchemexpress.com
Neuroprotective Protects against H₂O₂-induced neurotoxicity. kyushu-u.ac.jp
Anticancer Inhibits proliferation and metastasis of hepatocellular carcinoma cells. chemsrc.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O9 B1240295 3-O-Caffeoylquinic acid methyl ester CAS No. 123483-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIJRAPCCELQX-AWOKGZDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289036
Record name 3-O-Caffeoylquinic acid methyl ester
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Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123483-19-2
Record name 3-O-Caffeoylquinic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123483-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl chlorogenate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Caffeoylquinic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CHLOROGENATE
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Occurrence and Natural Abundance of Methyl Chlorogenate

Botanical Sources of Methyl Chlorogenate

Methyl chlorogenate, a methyl ester of chlorogenic acid, has been identified in a variety of plant species. Its presence is often associated with the plant's defense mechanisms and other physiological activities. The following subsections detail the specific botanical sources from which this compound has been isolated and identified.

Identification in Crataegus monogyna (Hawthorn) Inflorescences

Research on the chemical constituents of Crataegus monogyna, commonly known as hawthorn, has led to the identification of Methyl chlorogenate in its inflorescences. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netdntb.gov.ua A study analyzing methanolic and acidified methanol (B129727) extracts of hawthorn inflorescences through high-pressure liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) successfully identified a range of polyphenolic compounds, including flavonoids and chlorogenic acids. nih.govresearchgate.netmdpi.com It was observed that the acidified methanol extract was particularly enriched with methyl chlorogenates. nih.govresearchgate.netmdpi.com The identification was based on the mass-to-charge ratio (m/z) of the [M-H]⁻ ions and their characteristic fragmentation patterns. nih.govresearchgate.netmdpi.com

Presence in Nectarine Kernels

Analogous to the findings in hawthorn, Methyl chlorogenate has also been detected in nectarine (Prunus persica var. nucipersica) kernels. nih.govresearchgate.netmdpi.comresearchgate.net The use of acidified methanol for extraction proved effective in enriching the presence of methyl chlorogenates from this plant material as well. nih.govresearchgate.netmdpi.com This suggests that the extraction method can influence the yield of this particular compound from plant sources. nih.govresearchgate.net

Isolation from Eriobotrya japonica (Loquat) Leaves

The leaves of Eriobotrya japonica, or loquat, have been confirmed as a source of Methyl chlorogenate. nih.govnih.govresearchgate.netmdpi.comresearchgate.net It is considered one of the primary components in loquat leaves. nih.gov Studies involving the fractionation of methanol extracts from these leaves have isolated Methyl chlorogenate from the ethyl acetate (B1210297) (EtOAc) soluble fraction. nih.govresearchgate.net This isolation was achieved through repeated column chromatography techniques. nih.govresearchgate.net Research has highlighted that Methyl chlorogenate is among the compounds in loquat leaves that exhibit significant antioxidant properties. nih.govmdpi.com

Detection in Ficus microcarpa L. fil. Bark

Methyl chlorogenate has been successfully isolated from the bark of Ficus microcarpa, also known as the Chinese banyan. diva-portal.orgtandfonline.comtandfonline.com In a study focused on the antioxidant and hyaluronidase (B3051955) inhibitory compounds of F. microcarpa bark, the methanol extract was fractionated. tandfonline.comtandfonline.com The ethyl acetate fraction, which showed the strongest activity, was subjected to further purification, leading to the isolation of seven compounds, including Methyl chlorogenate. tandfonline.comtandfonline.com The identification of the compound was confirmed through the analysis of its ESI-MS, UV, and NMR spectra. tandfonline.comtandfonline.com

Isolation from Flacourtia inermis Fruit Juice

A chemical investigation into the fruit juice of Flacourtia inermis, commonly known as lobi-lobi or batoko plum, has revealed the presence of Methyl chlorogenate. nih.govtandfonline.comresearchgate.nettandfonline.comstuartxchange.org Chromatographic separation of the combined ethyl acetate and n-butanol extracts of the fruit juice led to the isolation of several caffeoylquinic acid derivatives, with Methyl chlorogenate being one of them. nih.govtandfonline.comtandfonline.com Its structure was confirmed through spectral analysis, including 2D NMR. tandfonline.com This compound was noted to exhibit strong radical scavenging properties. nih.govtandfonline.comresearchgate.net

Identification in Manilkara zapota L. (Sapodilla) Extracts

Extracts from the fruit of Manilkara zapota, or sapodilla, have been found to contain Methyl chlorogenate. researchgate.netacs.orgnih.govtandfonline.comresearchgate.net An activity-guided fractionation of a methanol extract from the 'Tikal' cultivar of sapodilla fruit resulted in the isolation of several polyphenolic antioxidants, including Methyl chlorogenate. researchgate.netacs.org Along with other known polyphenols, Methyl chlorogenate was identified through spectroscopic methods. researchgate.net This finding contributes to the understanding of the diverse phytochemical profile of sapodilla fruit. nih.govtandfonline.com

Botanical Sources of Methyl Chlorogenate

Botanical SourcePlant PartReference(s)
Crataegus monogyna (Hawthorn)Inflorescences nih.govresearchgate.netmdpi.com
Prunus persica var. nucipersica (Nectarine)Kernels nih.govresearchgate.netresearchgate.net
Eriobotrya japonica (Loquat)Leaves nih.govnih.govresearchgate.netmdpi.com
Ficus microcarpa L. fil. (Chinese Banyan)Bark tandfonline.comtandfonline.com
Flacourtia inermis (Lobi-lobi)Fruit Juice nih.govtandfonline.comtandfonline.comstuartxchange.org
Manilkara zapota L. (Sapodilla)Fruit researchgate.netacs.orgnih.govtandfonline.com

Presence in Davidia involucrata Leaves

Research on the leaves of Davidia involucrata, commonly known as the dove tree, has led to the isolation and identification of methyl chlorogenate. nih.govtandfonline.com In a study of the plant's chemical constituents, methyl chlorogenate was found along with chlorogenic acid, caffeic acid, and methyl caffeate. nih.govtandfonline.comresearchgate.net Spectroscopic data, including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Carbon-13 Nuclear Magnetic Resonance (13C NMR), were used to confirm the structure of the isolated compounds. tandfonline.com

Identification in Salicornia herbacea L. (Glasswort)

Methyl chlorogenate has also been identified in Salicornia herbacea L., or glasswort. nih.goveuropa.euspecialchem.com In an analysis of the ethyl acetate fraction of a methanol extract from the plant, methyl chlorogenate was isolated alongside chlorogenic acid. nih.gov The identification was confirmed using NMR and MS spectroscopic data. nih.gov Further studies on Salicornia species have highlighted the presence of various caffeoylquinic acid derivatives. researchgate.netmdpi.com

Occurrence in Athrixia phylicoides DC.

The South African indigenous plant Athrixia phylicoides DC., also known as bush tea, has been shown to contain methyl chlorogenate. mdpi.comresearchgate.net Phytochemical analysis using liquid chromatography-mass spectrometry (LC-MS) revealed its presence among other bioactive compounds like flavonoids and various caffeoylquinic acid derivatives. mdpi.comresearchgate.netsciprofiles.com The accumulation of these compounds, including methyl chlorogenate, can be influenced by environmental factors such as water availability. mdpi.comresearchgate.net

Biosynthetic Pathways Leading to Methyl Chlorogenate in Plants

The formation of methyl chlorogenate in plants is intrinsically linked to the biosynthesis of chlorogenic acid.

Relationship to Chlorogenic Acid Biosynthesis

Chlorogenic acid is a significant intermediate in the biosynthesis of lignin. ingentaconnect.com The biosynthesis of chlorogenic acid itself is a part of the broader phenylpropanoid pathway. frontiersin.org This pathway involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.com Acyltransferases, particularly hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), are key enzymes in the formation of chlorogenic acid from p-coumaroyl quinate. mdpi.comcore.ac.uk Methyl chlorogenate is a methyl ester derivative of chlorogenic acid, suggesting its formation from this precursor. biosynth.commdpi.com

Methylation of Chlorogenic Acids in Plant Material

The direct formation of methyl chlorogenate in plants involves the methylation of chlorogenic acid. mdpi.com While the specific enzymatic mechanisms in vivo are a subject of ongoing research, studies have demonstrated that this methylation can be achieved through chemical processes. For instance, the extraction of plant material, such as Crataegus monogyna inflorescences, with acidified methanol has been shown to effectively produce methyl chlorogenates through the esterification of the naturally present chlorogenic acids. mdpi.comresearchgate.net This process enriches the extract with methyl chlorogenates without significantly altering the other polyphenolic compounds. mdpi.comresearchgate.net Research has also explored lipase-catalyzed synthesis as a method for producing fatty chlorogenate esters, using methyl chlorogenate as an intermediate. researchgate.net

Synthesis and Derivatization of Methyl Chlorogenate

Chemical Synthesis Methodologies

Esterification of Chlorogenic Acid with Methanol (B129727) under Acidic Conditions

The primary and most direct method for synthesizing methyl chlorogenate is through the Fischer esterification of chlorogenic acid with methanol in the presence of an acid catalyst. smolecule.combiosynth.com This reaction involves the protonation of the carboxylic acid group of chlorogenic acid, making it more susceptible to nucleophilic attack by methanol.

Several acid catalysts have been employed for this purpose. Early methods utilized sulfuric acid, but these often resulted in low yields, reported to be 59% with methanol. nih.gov A significant improvement in yield and process simplicity has been achieved using solid acid catalysts. One notable example is the use of Amberlite IR-120 H, a strongly acidic ion-exchange resin. researchgate.netcirad.frcirad.frcapes.gov.br In a typical procedure, chlorogenic acid is dissolved in methanol, and the resin is added to the mixture. The reaction is then stirred at an elevated temperature (e.g., 55°C) for several hours. researchgate.net This heterogeneous catalysis approach facilitates an easier work-up, as the catalyst can be simply filtered off from the reaction mixture. nih.govresearchgate.net Following the removal of the catalyst and evaporation of excess methanol, a high yield of methyl chlorogenate, reportedly up to 95%, can be obtained. researchgate.net

The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield and minimizing potential side reactions, such as the degradation of the sensitive chlorogenic acid molecule. nih.govcore.ac.uk

Acidified Methanol Extraction for Methyl Chlorogenate Formation

An interesting and efficient method for the formation of methyl chlorogenate is through the direct extraction of plant materials with acidified methanol. mdpi.commdpi.com This process combines extraction and esterification into a single step. When plant materials rich in chlorogenic acids, such as Hawthorn (Crataegus monogyna) inflorescences or nectarine kernels, are treated with methanol containing an acid, the native chlorogenic acids are both extracted and converted to their corresponding methyl esters. mdpi.commdpi.com

High-pressure liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) analysis has confirmed that for each chlorogenic acid isomer present in the plant material, a corresponding methyl ester is formed in the acidified methanol extract. mdpi.com This method is considered simple and effective, enriching the extract with methyl chlorogenates which possess interesting biochemical properties. mdpi.commdpi.com Importantly, this acidic extraction has been shown to have a minor impact on other polyphenolic compounds present in the plant material, thus preserving the natural antioxidant profile of the extract. mdpi.commdpi.com

Enzymatic Synthesis Approaches

Lipase-Catalyzed Synthesis of Chlorogenate Fatty Esters via Methyl Chlorogenate Intermediate

Enzymatic methods, particularly those employing lipases, offer a milder and more specific alternative to chemical synthesis for producing chlorogenate derivatives. Methyl chlorogenate is a crucial intermediate in a two-step chemo-enzymatic strategy for the synthesis of long-chain fatty chlorogenate esters. researchgate.netresearchgate.net These esters are of interest for their increased lipophilicity, which can enhance their applicability in oil-based formulations. researchgate.netcirad.frcapes.gov.brresearchgate.net

The process begins with the chemical synthesis of methyl chlorogenate, as described previously. This intermediate is then used in a lipase-catalyzed transesterification reaction with a fatty alcohol of a desired chain length (e.g., C4, C8, C12, or C16). researchgate.netcirad.frcapes.gov.br Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435®), is a commonly used biocatalyst for this reaction. researchgate.netcirad.frcapes.gov.br

This chemo-enzymatic route has been shown to be more efficient than the direct lipase-catalyzed esterification of chlorogenic acid with fatty alcohols. researchgate.netresearchgate.net The higher efficiency is attributed to two main factors:

Increased Solubility : Methyl chlorogenate exhibits greater solubility in fatty alcohols compared to the more polar chlorogenic acid. researchgate.netcirad.frcapes.gov.br

Favorable Reaction Kinetics : The transesterification reaction produces methanol as a byproduct, which is more easily removed from the reaction medium than the water produced during direct esterification. This helps to shift the reaction equilibrium towards product formation and prevent the reverse reaction. researchgate.net

Chemo-enzymatic Routes for Chlorogenate Derivatives

The use of methyl chlorogenate as an effective intermediate is a cornerstone of chemo-enzymatic strategies for creating a variety of chlorogenate derivatives. mdpi.comresearchgate.net This approach leverages the advantages of both chemical and enzymatic synthesis. The initial chemical esterification to form methyl chlorogenate is a robust and high-yielding reaction. researchgate.net The subsequent enzymatic step, typically a transesterification, allows for the introduction of diverse functional groups under mild and selective conditions. researchgate.netresearchgate.net

This strategy has been successfully applied to synthesize a range of chlorogenate fatty esters with varying alkyl chain lengths. researchgate.net The resulting lipophilized compounds have potential applications as antioxidants in emulsions or oils. mdpi.com The choice of the fatty alcohol in the enzymatic step allows for the fine-tuning of the final product's properties, such as its hydrophobicity. researchgate.net

Structural Modifications and Derivative Synthesis

The structure of methyl chlorogenate can be further modified to produce a range of derivatives with potentially enhanced or novel biological activities. Biotransformation using enzymes is an effective method for achieving regioselective and stereoselective modifications of natural products. researcher.life

O-methylation is a common modification in nature, and enzymes like O-methyltransferases can be used to introduce additional methyl groups onto the methyl chlorogenate structure. researcher.life For instance, a study utilizing Streptomyces peucetius O-methyltransferase demonstrated the biotransformation of several precursors, including methyl chlorogenate, into methylated products. researcher.life While the specific methylated derivatives of methyl chlorogenate were not fully characterized in this particular study, it highlights the potential for enzymatic modification. researcher.life

Another example of structural modification involves the synthesis of 1-O-methylchlorogenic acid. nih.gov This synthesis was achieved through a multi-step chemical process starting from (-)-4,5-cyclohexylidenequinic acid lactone. nih.gov This work was instrumental in correctly identifying a compound previously isolated from bamboo leaves as methyl chlorogenate, not 1-O-methylchlorogenic acid. nih.gov

Methylated Chlorogenate Derivatives (e.g., Methyl 3',4'-dimethyl chlorogenate)

Methylation of the catechol group on the caffeoyl portion of chlorogenic acid and its derivatives is a strategy to alter its chemical properties. While direct synthesis of Methyl 3',4'-dimethyl chlorogenate is not extensively detailed, the synthesis of related methylated compounds provides insight into the process. For instance, the synthesis of methyl 3,4-dimethoxybenzoate, a compound with a methylated catechol structure similar to the desired derivative, is achieved by the esterification of veratric acid (3,4-dimethoxybenzoic acid) with methanol. google.com This reaction can be catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) under mild conditions (below 45 °C), offering high yields and environmental benefits as the catalyst and solvent can be recycled. google.com This suggests a potential pathway for producing methylated chlorogenate derivatives could involve starting with a pre-methylated caffeic acid (like 3,4-dimethoxycinnamic acid) followed by esterification with quinic acid and subsequent methylation of the quinic acid carboxyl group.

Another relevant synthesis is that of 1-O-methylchlorogenic acid, which involves the C-1 alkylation of a protected quinic acid lactone, followed by methoxide (B1231860) opening, acylation with a protected caffeoyl group, and subsequent removal of protecting groups. nih.gov This multi-step process highlights the complexity of selectively modifying the different functional groups present in the chlorogenic acid scaffold. nih.gov

Fatty Chlorogenate Esters and their Synthesis

To enhance the lipophilicity of chlorogenic acid, a common strategy is to graft aliphatic chains onto it, creating fatty chlorogenate esters. researchgate.net Methyl chlorogenate is a crucial intermediate in an efficient two-step chemo-enzymatic synthesis for these esters. researchgate.netresearchgate.netcirad.fr

Step 1: Chemical Synthesis of Methyl Chlorogenate The initial step involves the chemical esterification of 5-caffeoylquinic acid (5-CQA) with methanol. This reaction is typically catalyzed by an acid resin, such as Amberlite IR120 H. researchgate.net The reaction is carried out by stirring 5-CQA in methanol with the resin at a moderate temperature (e.g., 55 °C) for several hours, achieving a high yield of approximately 95%. researchgate.net The resulting methyl chlorogenate is more soluble in fatty alcohols than the original 5-CQA, facilitating the subsequent enzymatic step. researchgate.netcirad.fr

Step 2: Enzymatic Transesterification The second step is a transesterification reaction between methyl chlorogenate and a fatty alcohol of varying chain length (e.g., C4, C8, C12, C16). researchgate.net This reaction is catalyzed by a lipase, most commonly the immobilized lipase B from Candida antarctica (marketed as Novozym 435). researchgate.netresearchgate.net This enzymatic approach offers milder reaction conditions and reduces the formation of byproducts compared to purely chemical methods. researchgate.net The transesterification rates have been shown to be up to two-fold higher than those achieved through direct enzymatic esterification of 5-CQA with the same alcohols. cirad.frocl-journal.org

Data sourced from multiple studies confirming these ranges. researchgate.netcirad.frocl-journal.orgcirad.frcapes.gov.br

Other Caffeoyl Derivatives and their Relationship to Methyl Chlorogenate

Methyl chlorogenate belongs to the broad family of caffeoyl derivatives, which are esters formed from caffeic acid and various alcohols. mdpi.com These compounds are widespread in the plant kingdom. constructor.university

Caffeic Acid : This is the parent hydroxycinnamic acid that forms the "caffeoyl" part of methyl chlorogenate. rsc.org

Chlorogenic Acid (5-CQA) : This is the direct precursor to methyl chlorogenate, formed by the esterification of caffeic acid with quinic acid. rsc.orgnih.gov

Methyl Caffeate : This is the simplest caffeoyl ester, formed from caffeic acid and methanol. nih.gov It shares the methyl ester feature with methyl chlorogenate but lacks the quinic acid moiety.

Caffeoylquinic Acid Isomers (e.g., 1-CQA, 3-CQA, 4-CQA) : These are structural isomers of the more common 5-CQA. Efficient syntheses for these isomers have been developed using protected quinic acid precursors. researchgate.net

Dicaffeoylquinic Acids (diCQAs) : In coffee plants, these compounds can be synthesized from 5-CQA through the action of specific enzymes like hydroxycinnamoyl-CoA quinate hydroxycinnamoyltransferase (HQT). core.ac.uk

The relationship between these derivatives is primarily biosynthetic and structural. Caffeic acid is the fundamental building block. mdpi.com Its esterification with quinic acid yields chlorogenic acid, which can then be esterified with methanol to produce methyl chlorogenate. researchgate.netbiosynth.com Alternatively, esterifying caffeic acid directly with methanol produces methyl caffeate. nih.gov These derivatives are often studied together due to their common biosynthetic origins and co-occurrence in natural sources. nih.gov

Investigated Strategies for Derivative Synthesis

Several strategies have been investigated for the synthesis of chlorogenic acid derivatives, particularly the lipophilic fatty esters. The primary methods compared are direct esterification and a two-step chemo-enzymatic approach using methyl chlorogenate as an intermediate. researchgate.netresearchgate.net

Direct Esterification (Chemical or Enzymatic) : This strategy involves a one-step reaction between chlorogenic acid (5-CQA) and a fatty alcohol. researchgate.net While conceptually simpler, this method often suffers from low conversion rates and very long reaction times, sometimes taking several days. researchgate.net The limited solubility of the polar chlorogenic acid in the non-polar fatty alcohol medium is a significant barrier. researchgate.netcirad.fr

Two-Step Chemo-Enzymatic Synthesis : This has emerged as a more efficient strategy. researchgate.netcirad.fr

Step 1 (Chemical Esterification) : Chlorogenic acid is first converted to methyl chlorogenate using a chemical catalyst (e.g., an ion exchange resin). researchgate.net This step effectively creates a more lipophilic intermediate.

Step 2 (Enzymatic Transesterification) : The methyl chlorogenate intermediate is then transesterified with a fatty alcohol using a lipase catalyst. researchgate.net This enzymatic step provides high selectivity and operates under mild conditions. researchgate.net

Non-Catalytic, Solvent-Free Synthesis : A more recent approach involves the synthesis of chlorogenic acid oleyl alcohol ester under high temperature (e.g., 200 °C) and vacuum conditions without any catalyst or solvent. mdpi.com This method achieved a high conversion rate of 93.59% in 3 hours, presenting an alternative for specific long-chain fatty esters. mdpi.com

The choice of strategy depends on the desired derivative, required yield, and process considerations such as reaction time and environmental impact. The use of methyl chlorogenate as an intermediate in the two-step process represents a highly effective and widely studied method for creating a range of fatty chlorogenate esters. researchgate.netresearchgate.net

Biological Activities and Pharmacological Investigations of Methyl Chlorogenate

Antioxidant Activity Research

Methyl chlorogenate, the methyl ester of chlorogenic acid, has demonstrated notable antioxidant properties through various mechanisms. biosynth.commdpi.comchemsrc.com Scientific investigations have highlighted its capacity to scavenge free radicals and modulate cellular oxidative stress pathways, positioning it as a compound of interest in the study of oxidative damage. biosynth.comsmolecule.com

Radical Scavenging Abilities (e.g., DPPH, Superoxide (B77818), Hydroxyl Radicals)

Methyl chlorogenate exhibits strong radical scavenging activity against various reactive oxygen species (ROS). smolecule.comresearchgate.net Studies have consistently shown its effectiveness in neutralizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common benchmark for antioxidant activity. mdpi.comsmolecule.comresearchgate.net Furthermore, research has confirmed its ability to scavenge superoxide and hydroxyl radicals. mdpi.comsmolecule.comresearchgate.net

One study that isolated several phenolic compounds from the bark of Ficus microcarpa found that methyl chlorogenate was a potent inhibitor of superoxide radicals, with an EC50 value of 54.3 µM. tandfonline.com In the same study, its DPPH radical scavenging activity was also noted, although other isolated compounds like catechin (B1668976) and epicatechin showed superior activity in this specific assay. tandfonline.com

The antioxidant activity of methyl chlorogenate and its derivatives is often attributed to the catechol moiety and extended side chain conjugation, which facilitates the formation of a resonance-stabilized phenoxy radical. ingentaconnect.com

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, methyl chlorogenate is believed to modulate oxidative stress pathways within the body. biosynth.com By quenching free radicals, it can help mitigate cellular damage, a key factor in the progression of various diseases. biosynth.com Research suggests that its antioxidant activity may play a role in protecting against oxidative stress-related conditions. smolecule.com The compound's ability to decrease intracellular ROS has been demonstrated, with studies showing a significant reduction in fluorescence intensity of cellular stress markers at concentrations of 50 and 100 µM. ncats.io

The modulation of oxidative stress is a critical mechanism in various biochemical processes, and methyl chlorogenate's potential to offer cellular protection makes it a subject of ongoing research for conditions associated with oxidative damage. biosynth.com

Comparative Antioxidant Potency with Chlorogenic Acid and Derivatives

The antioxidant capacity of methyl chlorogenate has been compared to its parent compound, chlorogenic acid, and other derivatives. While some studies suggest that methyl chlorogenate is a potent antioxidant, others indicate that chlorogenic acid may exhibit higher activity in certain tests. ingentaconnect.comnih.gov

One study reported that methyl chlorogenate is the most potent antioxidant among several components isolated from Eriobotrya japonica, with stronger activity than chlorogenic acid. nih.gov Conversely, another investigation that tested 5-O-caffeoylquinic acid (5-CQA, a form of chlorogenic acid) and its ester analogues found that 5-CQA generally showed the highest antioxidant activity. ingentaconnect.com However, the same study noted that the hydrophobic nature of the ester analogues, like methyl chlorogenate, makes them promising candidates for use in emulsifying systems. ingentaconnect.com

Research on other derivatives has shown varied results. For instance, certain novel chlorogenic acid derivatives isolated from bamboo have demonstrated significantly higher antioxidant activity than chlorogenic acid itself. nih.gov The lipophilization of chlorogenic acid to create esters has also been shown to enhance antioxidant activity, with longer chain esters exhibiting greater potency. researchgate.netnih.gov

Table 1: Radical Scavenging Activity of Methyl Chlorogenate and Related Compounds This table is interactive. You can sort and filter the data.

Compound Assay EC50 (µM) Source
Methyl chlorogenate Superoxide Radical 54.3 tandfonline.com
Catechin DPPH Radical 11.4 tandfonline.com
Epicatechin DPPH Radical 11.3 tandfonline.com
5-O-caffeoyl-4-methylquinic acid DPPH Radical 8.8 nih.gov
3-O-caffeoyl-1-methylquinic acid DPPH Radical 6.9 nih.gov
Chlorogenic acid DPPH Radical 12.3 nih.gov
Caffeic acid DPPH Radical 13.7 nih.gov

Anti-inflammatory Research

Methyl chlorogenate has been identified as a potential anti-inflammatory agent, with research indicating its ability to inhibit inflammatory processes and modulate key signaling pathways. mdpi.comchemsrc.comresearchgate.net

Inhibition of Inflammatory Processes

Studies have demonstrated that chlorogenic acid methyl ester (CME) can markedly inhibit various markers of inflammation. researchgate.net In animal models of non-infectious inflammation, CME was shown to significantly inhibit ear swelling, paw swelling, and granuloma formation, as well as decrease intraperitoneal capillary permeability. researchgate.net Furthermore, in a model of acute lung injury induced by lipopolysaccharide (LPS), CME alleviated pathological damage to the lung tissue and reduced the levels of pro-inflammatory molecules like PGE2 and IL-1β in the serum. researchgate.net Research also suggests that methyl chlorogenate may suppress the production of other inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-induced macrophages. smolecule.com

Modulation of NF-κB Activation and Downregulation of NF-κB-Dependent Gene Expression

A key mechanism underlying the anti-inflammatory effects of methyl chlorogenate involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. mdpi.comijphr.com

Research has shown that methyl chlorogenate can inhibit the activation of NF-κB. ncats.ionih.gov Since NF-κB activation is sensitive to the cellular redox state, the antioxidant properties of methyl chlorogenate are thought to contribute to this inhibitory effect. nih.govmdpi.com Specifically, studies have demonstrated that methyl chlorogenate can suppress the translocation of the p65 subunit of NF-κB into the nucleus, a critical step in its activation. nih.gov

Furthermore, investigations have revealed that chlorogenic acid methyl ester can inhibit the protein expressions of COX-2 and NLRP3 and prevent the phosphorylation of NF-κB p65 in LPS-treated macrophage cells. researchgate.net This indicates that methyl chlorogenate can downregulate NF-κB-dependent gene expression, thereby reducing the production of inflammatory mediators. researchgate.netncats.ionih.gov This modulation of the COX-2/NLRP3/NF-κB signaling pathway is a significant finding that highlights the molecular basis for the anti-inflammatory properties of methyl chlorogenate. researchgate.netrsc.org

Inhibition of Cyclooxygenase-2 (COX-2) Pathway

Methyl chlorogenate has demonstrated notable anti-inflammatory effects through its interaction with the cyclooxygenase-2 (COX-2) pathway. researchgate.netrsc.org Research indicates that its parent compound, chlorogenic acid, can inhibit COX-2, an enzyme crucial in the inflammatory response. researchgate.net Studies on chlorogenic acid methyl ester (CME) have shown that it can significantly inhibit the protein expression of COX-2 in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells. researchgate.netrsc.org This inhibition of COX-2 leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov The anti-inflammatory action is linked to the blockade of the COX-2/NLRP3/NF-κB signaling pathway. researchgate.netrsc.org

Inhibition of NLRP3 Inflammasome Pathway

The anti-inflammatory properties of methyl chlorogenate also extend to its ability to inhibit the NLRP3 inflammasome pathway. researchgate.netrsc.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory responses. plos.orgembopress.org Studies have shown that chlorogenic acid methyl ester (CME) inhibits the protein expression of NLRP3 in LPS-stimulated RAW264.7 macrophage cells. researchgate.netrsc.org This inhibition is part of a broader mechanism that involves the downregulation of the COX-2/NLRP3/NF-κB signaling pathway. researchgate.netrsc.org Furthermore, research on the related compound chlorogenic acid suggests it can suppress NLRP3 inflammasome activation, which is associated with its protective effects in conditions like diabetic nephropathy and acute liver injury. plos.orgnih.gov

Inhibitory Effect on Hyaluronidase (B3051955)

Methyl chlorogenate has been identified as an inhibitor of hyaluronidase. smolecule.com This enzyme is responsible for the degradation of hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can be beneficial in reducing inflammation and the spread of toxins. tandfonline.com However, studies have shown that the inhibitory activity of methyl chlorogenate against hyaluronidase can be minimal under certain conditions. For instance, at a concentration of 500 µM, it exhibited only a 2.2% inhibitory activity. tandfonline.comtandfonline.com In contrast, other compounds isolated from the same source, such as catechin and epicatechin, showed more significant inhibition. tandfonline.comtandfonline.com

Anticancer and Cytotoxicity Studies

Inhibition of Hepatocellular Carcinoma (HCC) Cell Proliferation and Metastasis

Methyl chlorogenate has been shown to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells. medchemexpress.commedchemexpress.eumedchemexpress.com Research indicates that its parent compound, chlorogenic acid, can suppress the proliferation, colony formation, invasion, and metastasis of HepG2 cells, a human HCC cell line. nih.gov These effects are mediated through various pathways, including the downregulation of DNMT1 protein expression, which in turn enhances p53 and p21 activity. nih.gov Additionally, chlorogenic acid has been found to inactivate ERK1/2 and reduce the expression of MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and tumor cell invasion. nih.gov

Specific Cytotoxicity against Cancer Cell Lines (e.g., Hep2, MCF7)

Methyl chlorogenate has demonstrated selective cytotoxic effects against specific cancer cell lines. ncats.io Studies have shown that both methyl chlorogenate and its precursor, chlorogenic acid, exhibit specific cytotoxicity against Hep2 (laryngeal carcinoma) and MCF7 (breast cancer) cell lines. phcog.com This selective action suggests a potential for targeted cancer therapy, although other tested compounds showed lower cytotoxicity and selectivity against the tested cancer cell lines. phcog.com

Inhibition of Histone Deacetylase 8 (HDAC8) Activity

A significant finding in the anticancer research of methyl chlorogenate is its ability to inhibit Histone Deacetylase 8 (HDAC8). ncats.io HDAC8 is an enzyme that is often overexpressed in various cancers and plays a role in gene regulation. mdpi.comactivemotif.com Phenolic compounds, including methyl chlorogenate, have been shown to exhibit strong inhibition of HDAC8. phcog.comresearchgate.net This inhibition is believed to occur through binding to the trichostatin A binding site of the enzyme. ncats.iophcog.com The inhibition of HDAC8 by methyl chlorogenate is considered a key mechanism contributing to its cytotoxic activities. phcog.com

Table of Research Findings on Methyl Chlorogenate

Biological Activity Pathway/Target Cell Line/Model Key Findings Citations
Anti-inflammatory COX-2 Pathway RAW264.7 macrophages Inhibited protein expression of COX-2, reducing PGE2 production. researchgate.netrsc.orgnih.gov
Anti-inflammatory NLRP3 Inflammasome RAW264.7 macrophages Inhibited protein expression of NLRP3. researchgate.netrsc.org
Enzyme Inhibition Hyaluronidase In vitro assay Showed minimal inhibitory activity (2.2% at 500 µM). tandfonline.comtandfonline.com
Anticancer HCC Proliferation HepG2 cells Inhibited proliferation and metastasis. medchemexpress.commedchemexpress.eunih.gov
Cytotoxicity Cancer Cell Lines Hep2, MCF7 Exhibited specific cytotoxicity. ncats.iophcog.com

Table of Compound Names

Compound Name
5-caffeoylquinic acid
Angelicin (B190584)
Atropine
Baicalein
Betulonic acid
Brucine
Caffeic acid
Caspase-1
Catechin
Chlorogenic acid
Chlorogenic acid methyl ester
Cisplatin
Coumaric acid
Disodium cromoglycate
Epicatechin
Histamine (B1213489)
Ifenprodil
Interleukin-1 beta (IL-1β)
Kaempferol
Kaempferol-3-O-rutinoside
L-carnitine
Liquiritigenin
Luteolin
Methyl chlorogenate
Nitric oxide
Oleanonic acid
Procyanidin B1
Procyanidin B3
Prostaglandin E2 (PGE2)
Protocatechuic acid
Quercetin (B1663063)
Rutinose
Sorafenib
Syringic acid
Transilist
Trichostatin A
Tumor necrosis factor-alpha (TNF-α)
Ursolic acid
Vanillic acid

Molecular Mechanisms of Cytotoxicity

Research into the cytotoxic effects of methyl chlorogenate has identified its involvement in complex cellular processes. While some studies have explored its role in inhibiting cancer cell proliferation medchemexpress.eu, a primary mechanism of cytotoxicity for related phenolic compounds involves the inhibition of histone deacetylase 8 (HDAC8) researchgate.netphcog.comnih.gov. Methyl chlorogenate, along with compounds like quercetin, luteolin, and chlorogenic acid, has demonstrated strong inhibitory activity against HDAC8. researchgate.netphcog.comnih.gov These phenolic compounds are suggested to bind to the trichostatin A binding site of the enzyme. researchgate.netphcog.com

Although the broader methanol (B129727) extract of Angelica shikokiana, which contains methyl chlorogenate, has been shown to inhibit tubulin polymerization, specific studies isolating this activity to methyl chlorogenate are less definitive. phcog.com The most potent inhibitors of tubulin polymerization from this extract were identified as angelicin and kaempferol-3-O-rutinoside. researchgate.netphcog.com However, a derivative of isoepoxypteryxin, when biotransformed, showed enhanced inhibition of tubulin polymerization. kyushu-u.ac.jp It is important to note that while methyl chlorogenate is a component of extracts showing tubulin polymerization inhibition, its direct, isolated effect on this process is not as pronounced as other constituents. researchgate.netphcog.com The cytotoxic activities of the A. shikokiana methanol extract are partially attributed to this dual inhibition of tubulin polymerization and HDAC8 activity. researchgate.net

Further research has indicated that methyl chlorogenate can inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells. medchemexpress.eu The induction of apoptosis, or programmed cell death, is another mechanism through which related compounds exert their cytotoxic effects, often by increasing the levels of caspase-3. kyushu-u.ac.jp

Neuroprotective Effects Research

Methyl chlorogenate has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.commdpi.com Research has shown that compounds isolated from Angelica shikokiana, including methyl chlorogenate, exhibit neuroprotective properties. nih.govmdpi.com Alzheimer's disease is pathologically associated with the accumulation of amyloid-beta (Aβ) peptides and high levels of oxidative stress. kyushu-u.ac.jp

While some compounds from A. shikokiana like kaempferol-3-O-rutinoside and isoepoxypteryxin have been shown to be active against Aβ-induced neurotoxicity, the primary neuroprotective role of methyl chlorogenate appears to be linked to its antioxidant properties. kyushu-u.ac.jpnih.gov Preliminary studies support the potential application of methyl chlorogenate in managing neurodegenerative diseases. smolecule.com It has been identified as a constituent in plants like Manilkara zapota, which contains numerous polyphenolic antioxidants with potential neuroprotective functions. nih.gov

Methyl chlorogenate has demonstrated a significant ability to protect neuronal cells against neurotoxicity induced by hydrogen peroxide (H2O2). kyushu-u.ac.jpnih.govnih.gov H2O2 is a precursor to highly cytotoxic hydroxyl radicals that induce oxidative stress and cell death in neurons. nih.gov

In studies using neuro-2A cells, methyl chlorogenate, along with chlorogenic acid, quercetin, and luteolin, showed a dose-dependent neuroprotective effect against H2O2-induced damage. mdpi.comnih.gov At a concentration of 100 µM, methyl chlorogenate significantly increased cell viability by 12% ± 2.6%. mdpi.com This protective effect is attributed to its ability to mitigate oxidative stress. nih.gov

A key mechanism behind the neuroprotective effects of methyl chlorogenate is its capacity to scavenge intracellular reactive oxygen species (ROS) in neuronal cells. kyushu-u.ac.jpnih.govnih.gov An overproduction of ROS can lead to cellular damage and is implicated in the pathology of various neurodegenerative disorders.

Research has shown that compounds with a catechol moiety, such as methyl chlorogenate, are effective at scavenging intracellular ROS. mdpi.comnih.gov In studies measuring the fluorescence intensity of DFF (a marker for ROS), methyl chlorogenate at concentrations of 50 and 100 µM significantly decreased the fluorescence, indicating a reduction in intracellular ROS levels and oxidative stress. mdpi.comnih.gov This potent free radical scavenging activity highlights its potential as an antioxidant to protect against oxidative stress-related cellular damage. smolecule.com

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of methyl chlorogenate have revealed notable antifungal activity, particularly against species of the Aspergillus genus. smolecule.com Aspergillus species are opportunistic human pathogens, and some are known to produce mycotoxins.

While the antifungal activity of chlorogenic acid and its derivatives against Aspergillus has been documented researchgate.netresearchgate.net, the lipophilization of these compounds, such as through esterification to form methyl chlorogenate, can enhance their antifungal properties. researchgate.net Studies have shown that acetonic extracts of fruits containing methyl chlorogenate exhibit antifungal activity against Aspergillus flavus and Aspergillus niger. stuartxchange.org Furthermore, extracts from Manilkara zapota, which contains methyl chlorogenate, have been shown to be active against A. flavus and A. niger. ijpsr.comms-editions.cl

Interactive Data Table: Neuroprotective Effect of Methyl Chlorogenate against H2O2-Induced Neurotoxicity

CompoundConcentration (µM)Increase in Cell Viability (%)
Methyl chlorogenate 10012 ± 2.6
Chlorogenic acid10022 ± 2.6
Quercetin10020 ± 3.9
Luteolin10017 ± 6.7

Data sourced from studies on neuro-2A cells. mdpi.com

Interactive Data Table: Investigated Biological Activities of Methyl Chlorogenate
ActivityTarget/ModelObserved Effect
Cytotoxicity Histone Deacetylase 8 (HDAC8)Strong Inhibition
Neuroprotection H2O2-induced NeurotoxicityIncreased cell viability
Antioxidant Intracellular ROS in Neuronal CellsScavenging of reactive oxygen species
Antifungal Aspergillus speciesInhibition of fungal growth

Antibacterial Properties

Methyl chlorogenate has been evaluated for its activity against various bacterial strains. Research has demonstrated its potential as an antibacterial agent, particularly against the bacterium responsible for tuberculosis. In a study screening compounds from the leaf extracts of Pavetta crassipes, methyl chlorogenate was found to be moderately active against Mycobacterium tuberculosis H37Rv. researchgate.net The activity was determined using the broth microdilution assay, which measures the minimum inhibitory concentration (MIC) required to inhibit visible bacterial growth. researchgate.net

BacteriumAssay MethodReported MICSource
Mycobacterium tuberculosis H37RvBroth Microdilution Assay100 µg/ml researchgate.net
Mycobacterium tuberculosis H37RvGreen Fluorescent Protein Reporter Microplate Assay200 µg/ml researchgate.net

Anthelmintic Activity (e.g., against H. contortus)

The potential of methyl chlorogenate as an anthelmintic agent has been investigated, specifically against Haemonchus contortus, a significant gastrointestinal nematode in ruminants. researchgate.net In a bioassay-guided fractionation study, the compound was tested for its ability to inhibit the hatching of H. contortus eggs. The results indicated that methyl chlorogenate did not possess significant ovicidal activity, showing only a 3–14% egg hatching inhibition (EHI). researchgate.net In the same study, its parent compound, chlorogenic acid, demonstrated 100% EHI, suggesting that the esterification with methanol diminishes its anthelmintic efficacy against this parasite. researchgate.net

Enzyme Inhibition Studies

Methyl chlorogenate has been the subject of various studies to determine its inhibitory effects on several key enzymes involved in metabolic and physiological processes.

Methyl chlorogenate has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. mdpi.com In a study on the fruits of Chaenomeles speciosa, methyl chlorogenate was one of nine compounds isolated that showed superior XO inhibitory effects. mdpi.com Further research has quantified this inhibitory potential, establishing its half-maximal inhibitory concentration (IC50). sci-hub.se

EnzymeReported IC50Source
Xanthine Oxidase (XO)28.3 µM sci-hub.se

Research has highlighted the significant inhibitory activity of methyl chlorogenate on the Na-Cl cotransporter (NCC), a key protein in the kidneys responsible for salt reabsorption. nih.govresearchgate.net This transporter is the target of thiazide diuretics used to treat hypertension. nih.gov In studies involving components isolated from the traditional Chinese medicine Pyrrosia petiolosa, cell assays revealed that the Na-Cl cotransporter inhibitory activity of methyl chlorogenate was greater than that of the commonly used diuretic, hydrochlorothiazide. nih.govresearchgate.netscispace.comresearchgate.net This finding was further substantiated by diuretic tests in rat models, and molecular simulations suggest that methyl chlorogenate forms stronger interactions with the cotransporter compared to hydrochlorothiazide. nih.govresearchgate.netscispace.com

Methyl chlorogenate has been investigated for its neuroprotective potential, including its ability to inhibit acetylcholinesterase (AChE). ncats.io This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. ncats.io As part of a bio-guided fractionation of compounds from Angelica shikokiana, methyl chlorogenate was isolated and evaluated for its AChE inhibitory activity. ncats.io While it demonstrated activity, other isolated compounds such as quercetin showed stronger inhibition. ncats.io The compound was also found to protect neuro-2A cells against hydrogen peroxide (H₂O₂)-induced neurotoxicity. ncats.io

Other Biological Activities

Beyond the specific activities detailed above, methyl chlorogenate exhibits other notable biological properties, primarily as an antioxidant and anti-inflammatory agent. medchemexpress.comchemondis.comchemsrc.com

Antioxidant Activity : It demonstrates strong radical scavenging ability against various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide radicals, and hydroxyl radicals. smolecule.com This activity suggests it may offer protection against conditions related to oxidative stress. smolecule.com Studies have reported that its antioxidant activity is stronger than that of its parent compound, chlorogenic acid. nih.gov

Anti-inflammatory Potential : Research indicates that methyl chlorogenate possesses anti-inflammatory properties. smolecule.comresearchgate.net It has been shown to suppress the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS). smolecule.com Furthermore, it has been identified as a potent suppressor of NF-κB activation, a key signaling pathway involved in inflammatory processes. nih.gov One study concluded that its anti-inflammatory effects are mediated through the blockade of the COX-2/NLRP3/NF-κB signaling pathway. rsc.org

Antisecretory Effects

Investigations into the therapeutic potential of methyl chlorogenate have explored its antisecretory properties, primarily in the context of diarrheal diseases. researchgate.net Studies using chloroform (B151607) extracts of Manilkara zapota fruit, which contains methyl chlorogenate, have demonstrated a notable ability to inhibit intestinal fluid secretion. scienceopen.comresearchgate.net In a castor oil-induced enteropooling assay in mice, the extract exhibited a dose-dependent antisecretory effect. nih.gov The extract significantly reduced the accumulation of intestinal fluid compared to the control group that received castor oil alone. scienceopen.com At doses of 50, 100, and 300 mg/kg, the extract progressively decreased intestinal fluid accumulation, indicating a potent inhibitory effect on secretion. scienceopen.comnih.gov

Table 1: Effect of Manilkara zapota Chloroform Extract (Mz. CHCl₃) on Castor Oil-Induced Enteropooling

Treatment Group Dose (mg/kg) Intestinal Fluid Accumulation (mean ± SEM)
Saline - 86.5 ± 0.93
Castor Oil - 122.96 ± 0.93
Mz. CHCl₃ 50 109.29 ± 2.62
Mz. CHCl₃ 100 94.78 ± 3.09
Mz. CHCl₃ 300 77.68 ± 3.33

Data sourced from studies on mice. scienceopen.comnih.gov

Modulation of Gastrointestinal Transit Time

The compound's influence extends to the modulation of gastrointestinal motility. Research has shown that extracts containing methyl chlorogenate can delay the transit of intestinal contents. scienceopen.com In a charcoal meal transit time model in rats, a chloroform extract of Manilkara zapota delayed the movement of the charcoal through the small intestine in a dose-dependent manner. nih.gov The percentage of inhibition in charcoal meal transit was observed to increase with higher doses of the extract, suggesting an antimotility effect. scienceopen.comnih.gov This action is considered beneficial in the context of treating diarrhea, where reducing the speed of transit allows for greater absorption of water and electrolytes. frontiersin.org

Table 2: Inhibition of Charcoal Meal Transit by Manilkara zapota Chloroform Extract (Mz. CHCl₃)

Treatment Group Dose (mg/kg) Inhibition of Charcoal Meal Transit (%)
Mz. CHCl₃ 50 9.74
Mz. CHCl₃ 100 19.92
Mz. CHCl₃ 300 27.03

Data sourced from studies on rats. scienceopen.comnih.gov

Antiulcer Effects

Significant antiulcer effects have been documented in studies involving extracts that contain methyl chlorogenate. nih.govresearchgate.net In an ethanol-HCl-induced ulcer model in rats, the chloroform extract of Manilkara zapota demonstrated a dose-dependent gastroprotective effect. nih.gov The extract provided substantial protection against the formation of gastric ulcers, with the percentage of inhibition increasing significantly with the dose. nih.gov At a dose of 300 mg/kg, the extract showed a 76% inhibitory effect, comparable to the standard antiulcer drug omeprazole, which exhibited 86% inhibition in the same study. nih.gov This protective action is partly attributed to the modulation of inflammatory pathways, as the extract was shown to decrease the expression of pro-inflammatory markers such as tumor necrotic factor (TNF-α) and cyclooxygenase (COX-2). scienceopen.comresearchgate.net

Table 3: Antiulcer Effect of Manilkara zapota Chloroform Extract (Mz. CHCl₃) in Ethanol-HCl-Induced Ulcer Model

Treatment Group Dose (mg/kg) Ulcer Inhibition (%)
Mz. CHCl₃ 50 20
Mz. CHCl₃ 100 58
Mz. CHCl₃ 300 76
Omeprazole 20 86

Data sourced from studies on rats. nih.gov

Effects on Histamine Release from Mast Cells

The pharmacological profile of methyl chlorogenate also includes interactions with the immune system, specifically concerning mast cell activity. While direct studies on methyl chlorogenate are limited, research on closely related compounds provides significant insight. Methyl chlorogenate is classified as a caffeoylquinic acid derivative, a class of compounds investigated for their effects on histamine release. wikidata.org For instance, chlorogenic acid (CGA), a parent compound, has been shown to inhibit histamine release from mast cells in a dose-dependent manner. nih.gov This inhibitory action is linked to a reduction in calcium uptake and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are crucial for stabilizing mast cells and preventing degranulation. nih.gov Given that methyl chlorogenate is structurally related to compounds known to have this inhibitory effect, it is suggested as a potential agent for modulating mast cell-dependent allergic reactions. wikidata.orgnih.gov

Mechanisms of Action and Molecular Interactions

Cellular and Subcellular Mechanisms

Reactive Oxygen Species Scavenging and Redox Modulation

Methyl chlorogenate, the methyl ester of chlorogenic acid, demonstrates notable antioxidant properties through its ability to scavenge reactive oxygen species (ROS) and modulate cellular redox environments. researchgate.netmdpi.com This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of various diseases. nih.gov

Research has shown that Methyl chlorogenate possesses a strong radical scavenging capacity against the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical, as well as superoxide (B77818) and hydroxyl radicals. mdpi.com In studies involving neuro-2A cells, Methyl chlorogenate has been observed to decrease intracellular ROS levels. mdpi.com Specifically, at concentrations of 50 and 100 µM, it significantly reduced the fluorescence intensity of 2',7'-dichlorofluorescin (DCF), which is an indicator of intracellular ROS, thereby mitigating oxidative stress. mdpi.com This dose-dependent neuroprotective effect was further evidenced by a significant increase in cell viability. mdpi.com For instance, at a concentration of 100 µM, Methyl chlorogenate led to a 12% ± 2.6% increase in the viability of neuro-2A cells exposed to oxidative stress. mdpi.com

The antioxidant activity of Methyl chlorogenate is attributed to its chemical structure, particularly the presence of a catechol moiety, which is also found in its parent compound, chlorogenic acid. mdpi.com This structural feature enables it to effectively neutralize free radicals and protect cells from oxidative damage. nih.govmdpi.com

Table 1: Neuroprotective and ROS Scavenging Effects of Methyl Chlorogenate

Cell Line Treatment Concentration Observed Effect Citation
Neuro-2A Methyl chlorogenate 100 µM 12% ± 2.6% increase in cell viability mdpi.com
Neuro-2A Methyl chlorogenate 50 µM Significant decrease in intracellular ROS mdpi.com
Neuro-2A Methyl chlorogenate 100 µM Significant decrease in intracellular ROS mdpi.com

Regulation of Apoptosis-Related Factors in Cancer Cells

While direct studies on the specific regulation of apoptosis-related factors by Methyl chlorogenate are limited, evidence from its parent compound, chlorogenic acid (CGA), provides significant insights into its probable mechanisms. CGA has been shown to induce apoptosis in various cancer cells by modulating key proteins in the apoptotic cascade. nih.govnih.gov

CGA can mitigate the expression of the anti-apoptotic protein Bcl-2 and elevate the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. nih.govnih.gov Furthermore, CGA has been observed to increase the expression and activity of caspase-3 and caspase-9, which are executioner and initiator caspases, respectively. nih.govnih.gov The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in programmed cell death. nih.gov Additionally, CGA has been found to suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. nih.gov

Given that Methyl chlorogenate is the methyl ester of chlorogenic acid, it is anticipated to exhibit similar pro-apoptotic activities. Methyl chlorogenate has demonstrated specific cytotoxicity against certain cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma), and it also inhibits the proliferation of hepatocellular carcinoma (HCC) cells. phcog.commedchemexpress.com This suggests that it likely shares the ability to modulate apoptosis-related factors such as the Bcl-2 family proteins and caspases.

Effects on Cell Division Cycle in Cancer Cells

The influence of Methyl chlorogenate on the cell division cycle in cancer cells is another area where its parent compound, chlorogenic acid (CGA), offers a predictive model for its mechanism of action. CGA has been shown to induce cell cycle arrest in cancer cells, a critical mechanism for its anti-proliferative effects. nih.govfrontiersin.org

Studies on colorectal cancer cells have demonstrated that CGA can induce cell cycle arrest by increasing the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.govfrontiersin.org The upregulation of p53 and p21 effectively halts the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. nih.govembopress.org For instance, in HT-29 colorectal cancer cells, CGA treatment led to an increase in the expression of both p21 and p53. nih.gov

Methyl chlorogenate is known to inhibit the proliferation of cancer cells, and its structural similarity to CGA suggests that it may also exert its effects by interfering with the cell division cycle. medchemexpress.com The inhibition of histone deacetylase 8 (HDAC8) by Methyl chlorogenate, as discussed in a later section, is also a mechanism known to influence cell cycle progression. unisi.it Loss of HDAC8 activity can affect the proper segregation of sister chromatids during mitosis, potentially leading to cell cycle arrest. unisi.it

Inhibition of Bacterial Cell Membrane Synthesis

The direct inhibitory effect of Methyl chlorogenate on the synthesis of bacterial cell membranes is not well-documented. However, research on its parent compound, chlorogenic acid, and related esters provides insights into its potential antimicrobial mechanisms, which primarily involve the disruption of membrane integrity rather than the inhibition of its synthesis. keralamarinelife.inrsc.org

Chlorogenic acid has been shown to possess antifungal properties by causing membrane permeabilization and disrupting the membrane structure of various phytopathogenic fungi. researchgate.net This leads to fungal cell lysis. researchgate.net Fatty acid esters derived from Methyl chlorogenate have also been found to exhibit antifungal activity. mdpi.com The lipophilicity of these esters is thought to enhance their ability to interact with and disrupt the fungal cell membrane. rsc.org

In bacteria, chlorogenic acid can increase the permeability of both the outer and plasma membranes, leading to the leakage of intracellular components and ultimately cell death. rsc.org While this points to a membrane-disrupting mechanism, it is distinct from the inhibition of the enzymatic pathways responsible for synthesizing the cell wall's peptidoglycan, a target for antibiotics like penicillin and vancomycin. nih.govbasicmedicalkey.comdoctorlib.orgmdpi.com Therefore, it is more likely that Methyl chlorogenate's antimicrobial action, if any, would be centered on compromising the structural integrity of the cell membrane.

Molecular Target Identification and Binding Affinity

Interaction with Histone Deacetylase 8 (HDAC8) and Trichostatin A Binding Site

A significant molecular target of Methyl chlorogenate is Histone Deacetylase 8 (HDAC8), a class I histone deacetylase that plays a role in transcriptional regulation and cell cycle progression. researchgate.netunisi.itnih.gov Methyl chlorogenate has been shown to exhibit strong inhibitory activity against HDAC8. researchgate.netnih.gov

Studies have indicated that Methyl chlorogenate has a high affinity for the Trichostatin A (TSA) binding site on HDAC8. researchgate.netnih.gov TSA is a potent, classic inhibitor of class I and II HDACs, and its binding site is located within the catalytic pocket of the enzyme. nih.govnih.gov By binding to this site, inhibitors like TSA and Methyl chlorogenate block the access of the natural substrate to the catalytic zinc ion, thereby inhibiting the deacetylase activity of the enzyme. researchgate.net

The inhibition of HDAC8 by Methyl chlorogenate is a key aspect of its cytotoxic activity against cancer cells. nih.gov In docking experiments, Methyl chlorogenate, along with other phenolic compounds, showed a high rank score for binding at the TSA binding site of HDAC8, with interactions involving the same binding residues as TSA. phcog.com This strong interaction underscores the potential of Methyl chlorogenate as a selective inhibitor of HDAC8.

Table 2: IC50 Values for Cytotoxicity of Methyl Chlorogenate in Cancer Cell Lines

Cell Line IC50 (µM) Citation
HepG2 (Human hepatocellular carcinoma) >100 phcog.com
Hep2 (Human epithelioma) 39.5 ± 2.11 phcog.com
HCT116 (Human colorectal carcinoma) >100 phcog.com
RD (Human rhabdomyosarcoma) >100 phcog.com
MCF-7 (Human breast adenocarcinoma) 45.3 ± 1.34 phcog.com

Binding to Tubulin Microtubules and Colchicine (B1669291) Binding Domain

Methyl chlorogenate has been identified as an inhibitor of tubulin polymerization. nih.govphcog.com Research indicates that it exerts this effect by interacting with tubulin microtubules. nih.govphcog.com Specifically, molecular docking studies have shown that phenolic compounds like methyl chlorogenate exhibit a binding affinity for the colchicine binding site on tubulin microtubules. nih.govphcog.com This interaction is significant as the colchicine-binding site is a well-known target for microtubule-destabilizing agents. imrpress.com By binding to this domain, methyl chlorogenate interferes with the assembly of tubulin into microtubules, a process crucial for cell division and structure. nih.govphcog.com

Interaction with Xanthine (B1682287) Oxidase Active Site (Hydrogen Bonding, Hydrophobic Interactions)

Methyl chlorogenate has demonstrated potent inhibitory activity against xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.gov Molecular docking analyses have revealed that methyl chlorogenate binds to the active site of XO. nih.govresearchgate.net This interaction is stabilized by both hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.govresearchgate.net By occupying the active catalytic site, methyl chlorogenate prevents the substrate from entering, thereby inhibiting the enzyme's activity. nih.gov The binding energy of methyl chlorogenate to XO has been calculated to be -7.76 kcal/mol. nih.gov

Interaction with Na-Cl Cotransporter

Studies have shown that methyl chlorogenate exhibits a significant inhibitory effect on the Na-Cl cotransporter (NCC). nih.govresearchgate.net In fact, its inhibitory activity has been found to be greater than that of hydrochlorothiazide, a commonly used diuretic that targets the NCC. nih.govresearchgate.netscispace.com Molecular simulations suggest that methyl chlorogenate forms stronger interactions with the Na-Cl cotransporter compared to hydrochlorothiazide. nih.govresearchgate.netscispace.com This inhibition of the NCC in the renal tubules is the proposed mechanism for the diuretic effect observed with methyl chlorogenate administration. tiprpress.com

Interaction with Acetylcholinesterase Catalytic and Anionic Sites

Methyl chlorogenate has been investigated for its potential neuroprotective effects, including its interaction with acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov While quercetin (B1663063), another compound studied alongside methyl chlorogenate, showed the strongest inhibition by binding to both the catalytic and anionic sites of AChE, the specific binding of methyl chlorogenate to these sites is an area of ongoing research. nih.gov The catalytic site of AChE contains a triad (B1167595) of amino acids (Ser-200, Glu-327, His-440) responsible for hydrolysis, while the anionic site binds the choline (B1196258) moiety of acetylcholine. heraldopenaccess.usproteopedia.org

Signal Transduction Pathway Modulation

NF-κB Signaling Pathway Inhibition

Methyl chlorogenate has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Research has shown that it can suppress the activation of NF-κB, a key regulator of inflammatory responses. nih.gov One mechanism by which methyl chlorogenate achieves this is by significantly reducing the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov It has also been observed to slightly block the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Furthermore, studies on chlorogenic acid methyl ester (CME) have demonstrated its ability to prevent the phosphorylation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org This inhibition of the NF-κB pathway suggests that methyl chlorogenate has the potential to downregulate the expression of NF-κB-dependent genes involved in pathological conditions like inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activities of methyl chlorogenate and related compounds are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies provide valuable insights into how specific chemical modifications influence their efficacy as antioxidants and enzyme inhibitors.

Influence of Esterification and Methylation on Biological Activities

The processes of esterification and methylation of chlorogenic acid (5-CQA) have been investigated to determine their impact on antioxidant potential. ingentaconnect.comresearchgate.net In one study, methyl chlorogenate was synthesized through the esterification of chlorogenic acid with methanol (B129727), while methyl 3',4'-dimethyl chlorogenate was created via treatment with diazomethane. ingentaconnect.comresearchgate.net

When the antioxidant activities of these derivatives were compared to the parent compound, 5-CQA, across various testing methods, 5-CQA generally exhibited the highest activity. ingentaconnect.comresearchgate.net However, the increased hydrophobicity of the esterified analogues, like methyl chlorogenate, makes them promising candidates for antioxidant applications within emulsifying systems. ingentaconnect.comresearchgate.net This is because their altered polarity may allow for better interaction with lipid phases. researchgate.net

Furthermore, the methylation of flavonoid compounds was not observed during an acidified methanol extraction process that successfully produced methyl chlorogenate, indicating a degree of specificity in this reaction. mdpi.com

Effect of Chain Length of Functionalized Chlorogenate Esters on Activity

The length of the alkyl chain in chlorogenate esters plays a critical role in their antioxidant capacity, a phenomenon often exhibiting a "cutoff effect." researchgate.netresearchgate.netannualreviews.org This means that antioxidant activity does not necessarily increase linearly with the length of the fatty acid chain. oup.com

Studies on a homologous series of chlorogenic acid esters (methyl, butyl, octyl, dodecyl, and hexadecyl) have shown that long-chain esters are generally more active than short-chain ones, with dodecyl chlorogenate demonstrating optimal activity in counteracting mitochondrial reactive oxygen species (ROS). researchgate.net However, a further increase in chain length from 12 to 16 carbons resulted in a significant decrease in antioxidant capacity. researchgate.net This nonlinear relationship is also observed in emulsified systems, where antioxidant capacity increases up to the dodecyl chain, after which it drastically decreases. researchgate.net

This cutoff effect is thought to be related to the location of the antioxidant within the system. researchgate.netannualreviews.org The dodecyl ester, for instance, has been found to have the lowest concentration in the aqueous phase of an emulsion, which may influence its interaction with reactive species at the oil-water interface. researchgate.net

Ester Chain LengthRelative Antioxidant Capacity
MethylLower
ButylLower
OctylModerate
DodecylOptimal/Highest
HexadecylDecreased
OctadecylFurther Decreased
EicosylLow

Correlation between Molecular Structure and Enzyme Inhibitory Effects

The molecular structure of methyl chlorogenate and related phenolic compounds is a key determinant of their ability to inhibit various enzymes. For instance, methyl chlorogenate has been identified as an inhibitor of 5α-reductase, an enzyme implicated in benign prostatic hypertrophy. mdpi.com In one study, methyl chlorogenate significantly increased testosterone (B1683101) content, indicating its inhibitory effect on this enzyme. mdpi.com

Additionally, methyl chlorogenate, along with other chlorogenate esters, has shown potent inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid. nih.gov Molecular docking analyses suggest that these compounds interact with amino acid residues in the active site of xanthine oxidase through hydrogen bonding and hydrophobic interactions. nih.gov

The presence of hydroxyl, carboxyl, and acrylic acid functional groups in the structure of phenolic compounds like chlorogenic acid and its esters is crucial for their ability to inhibit angiotensin-converting enzyme (ACE). mdpi.com

Structural Features for Radical Scavenging Activity (e.g., Catechol Moiety)

The potent radical scavenging activity of methyl chlorogenate is largely attributed to specific structural features, most notably the presence of a 3',4'-dihydroxy group, also known as a catechol moiety, in the B ring. mdpi.comirb.hrmdpi.comresearchgate.net This catechol structure possesses electron-donating properties, making it a primary target for free radicals. irb.hr

The ability of the catechol group to donate a hydrogen atom and form a stable phenoxy radical is a key mechanism of its antioxidant action. ingentaconnect.comresearchgate.netmdpi.com The stability of this radical is enhanced by the extended conjugation of the side chain. ingentaconnect.comresearchgate.net

While the catechol moiety is a dominant feature, other structural elements also contribute to antioxidant efficacy. For example, the presence of a 2,3-double bond conjugated with a 4-keto group can enhance radical-scavenging capacity by facilitating electron delocalization from the B ring. irb.hr

Analytical and Methodological Aspects in Methyl Chlorogenate Research

Extraction Techniques

The primary phase in the study of methyl chlorogenate from natural origins is its extraction from the plant matrix. The selection of an extraction method significantly influences the compound's yield and purity.

Acidified methanol (B129727) extraction is a prevalent technique for procuring phenolic compounds, such as methyl chlorogenate, from plant matter. Research indicates that the use of acidified methanol can effectively lead to the methylation of chlorogenic acids present in the plant material, thereby forming methyl chlorogenate. mdpi.comresearchgate.net This process has been demonstrated in the analysis of Crataegus monogyna (Hawthorn) inflorescences, where the acidified methanol extract was enriched with methyl chlorogenates. mdpi.comresearchgate.net The addition of an acid, like formic acid, to a methanol-water solution is a common practice. diva-portal.org This method facilitates the breakdown of cell structures and enhances the solubility of the target compounds in the methanolic solvent. mdpi.comresearchgate.netdiva-portal.org

Methanolic extraction is a broadly utilized technique for isolating methyl chlorogenate from diverse plant tissues. tandfonline.comtandfonline.com Methanol serves as an efficient solvent for a wide array of polar and semi-polar compounds. The procedure generally involves macerating the dried and powdered plant material in methanol, often at room temperature, to enable the transfer of the desired compounds into the solvent. tandfonline.comtandfonline.com For example, methyl chlorogenate has been successfully extracted from the bark of Ficus microcarpa by macerating the ground material with methanol. tandfonline.comtandfonline.com Similarly, this compound, along with other phenolics, was extracted from the leaves of Eriobotrya japonica using methanol. nih.gov

To augment extraction efficiency, researchers have investigated and optimized a variety of methods, with Microwave-Assisted Extraction (MAE) being a significant example. nih.govnih.gov205.166.159 MAE employs microwave energy to heat the solvent and plant matrix, which can expedite the extraction process, diminish solvent consumption, and boost the yield of the target compound. nih.gov205.166.159 The optimization of MAE for chlorogenic acid and its derivatives involves fine-tuning parameters such as microwave power, extraction time, and solvent composition. nih.govnih.gov For instance, a study on green coffee beans found that optimal extraction of chlorogenic acids was achieved with water as the solvent at 50°C for 5 minutes using a microwave power of 800 W. 205.166.159 Another study on Flos Lonicerae determined the optimal MAE conditions for chlorogenic acid to be a 32:1 mL/g liquid-solid ratio, 64% ethanol, and a microwave power of 480 W for 122 seconds, resulting in a yield of 32.52 ± 1.31 mg/g. nih.gov

Table 1: Comparison of Optimized Extraction Methods for Chlorogenic Acid & its Derivatives

Plant SourceExtraction MethodOptimized ParametersYieldReference
Green Coffee BeansMAESolvent: Water, Time: 5 min, Temperature: 50°C, Power: 800 W31-62% of extract 205.166.159
Flos LoniceraeMAELiquid-Solid Ratio: 32:1 mL/g, Solvent: 64% Ethanol, Power: 480 W, Time: 122 s32.52 ± 1.31 mg/g nih.gov
Eucommia ulmoides By-productsMAETime: 12 min, Power: 420 W, Solvent: 75% Ethanol, Solvent/Sample Ratio: 30:1 mL/g3.59% nih.gov
Coffee ParchmentMAETime: 5 min, Temperature: 70°C, Solvent: 80% Ethanol0.8% nih.gov
Folium eucommiaeUAESolvent/Material Ratio: 17:1 v/m, Time: 25 min, Solvent: 52% Ethanol, Temperature: 50°C0.77 mg/g academicjournals.org

Isolation and Purification Methodologies

Subsequent to extraction, the crude extract comprises a complex blend of compounds. Consequently, isolation and purification stages are vital for procuring pure methyl chlorogenate.

Column chromatography is an essential technique for the segregation of compounds from a mixture. Open column chromatography, frequently utilizing silica (B1680970) gel, is often employed as a preliminary purification step. nih.govnih.gov For more refined purification, Sephadex LH-20 column chromatography is particularly effective for separating phenolic compounds. tandfonline.comtandfonline.comnih.govnih.govbvsalud.org This gel filtration medium segregates molecules based on their size and polarity. researchgate.net In the isolation of methyl chlorogenate from Ficus microcarpa bark, the ethyl acetate (B1210297) fraction of the methanol extract was subjected to repeated Sephadex LH-20 column chromatography. tandfonline.comtandfonline.com Similarly, methyl chlorogenate was isolated from the leaves of Eriobotrya japonica and the roots of Lonicera japonica through a combination of silica gel and Sephadex LH-20 column chromatography. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique employed to purify compounds from a complex mixture. uib.noscispace.comnih.gov It functions on the same principles as analytical HPLC but is scaled up to isolate larger quantities of a specific substance. Following initial purification via column chromatography, preparative HPLC is often utilized as a final step to obtain highly pure methyl chlorogenate. tandfonline.comtandfonline.comnih.gov This method enables precise separation based on the compound's differential partitioning between the mobile and stationary phases, yielding a product of high purity. For example, after initial fractionation with Sephadex LH-20, methyl chlorogenate was purified from the ethyl acetate fraction of Ficus microcarpa bark extract using preparative HPLC. tandfonline.comtandfonline.comnih.gov

Identification and Characterization Techniques

The structural confirmation and quantification of methyl chlorogenate involve a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous identification of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for analyzing methyl chlorogenate. In studies of plant extracts, such as those from Crataegus monogyna (hawthorn), HPLC/ESI-MS operating in negative ion mode is particularly effective. mdpi.comresearchgate.netnih.gov The analysis typically reveals a deprotonated molecule as an [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 367. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insights through characteristic fragmentation patterns. mdpi.comresearchgate.net For instance, isomers of methyl chlorogenate, such as methyl 3-O-caffeoylquinate, methyl 4-O-caffeoylquinate, and methyl 5-O-caffeoylquinate, can be distinguished based on their elution order and fragmentation. mdpi.com The fragmentation of the [M-H]⁻ ion at m/z 367 yields specific product ions that help identify the molecule's constituent parts. mdpi.comresearchgate.net In positive ion mode, the [M+H]⁺ ion is observed at m/z 369.1173. nih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been specifically developed for the identification and characterization of methyl quinates. nih.gov These methods highlight that in the MSn spectra, the cinnamic acid or cinnamoyl part is typically detected as the base peak in negative ion mode. nih.gov

Table 1: Key Mass Spectrometry Data for Methyl Chlorogenate

Ion Mode Precursor Ion m/z (Mass-to-Charge Ratio) Key Fragment Ions (m/z) Reference
Negative [M-H]⁻ 367.1035 179, 161, 135, 133 mdpi.comnih.gov
Positive [M+H]⁺ 369.1172 177, 145, 149, 134 nih.gov

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of methyl chlorogenate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comnih.gov The ¹H-NMR spectrum reveals signals corresponding to the aromatic protons of the caffeoyl moiety and the protons of the quinic acid core. acgpubs.org Similarly, the ¹³C-NMR spectrum shows characteristic chemical shifts for the carbonyl carbons, aromatic carbons, and the carbons of the quinic acid and methyl ester groups. mdpi.com This detailed spectral data allows for the unambiguous assignment of the structure and the differentiation between isomers. mdpi.com

Table 2: ¹³C-NMR Chemical Shift Data for Methyl Chlorogenate (in MeOH-d₄)

Carbon Atom Chemical Shift (δ, ppm)
COOMe 175.7
CH=CHCO 168.6
C-4' 149.9
C =CCO 147.5
C-3' 147.1
C-1' 127.9
C-6' 123.3
C-5' 116.8
C-2' 115.4
C=C CO 115.3
C-1 76.1
C-3 72.9
C-4 72.4
C-5 70.6
COOMe 53.3
C-6 38.3
C-2 38.0

Data sourced from a study on Cynara scolymus L. mdpi.com

Beyond ESI, other mass spectrometry techniques like Fast Atom Bombardment (FAB-MS) have been used for characterization. High-Resolution FAB-MS (HRFAB-MS) is particularly valuable for determining the exact mass of the molecule, which in turn confirms its elemental composition. uodiyala.edu.iq For example, HRFAB-MS analysis can provide a precise mass measurement consistent with the molecular formula C₁₇H₂₀O₉. uodiyala.edu.iq Negative FAB-MS has also been used, showing a quasi-molecular ion peak [M-H]⁻. acgpubs.orguodiyala.edu.iq

UV-Vis spectroscopy is a straightforward technique used to detect the presence of chromophoric groups within methyl chlorogenate. The UV spectrum is characteristic of the caffeoyl moiety, which contains conjugated double bonds and aromatic rings. nih.gov The absorption maxima are typically observed around 330 nm, which is indicative of the cinnamoyl system present in the molecule. uodiyala.edu.iq This technique is often used in conjunction with HPLC (HPLC-UV) for the detection and quantification of methyl chlorogenate in various samples. mdpi.com

Bioassay-Guided Fractionation and Screening

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from natural sources. This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then subjected to further purification until a pure, active compound is isolated.

This methodology has been successfully employed to isolate methyl chlorogenate from various plants. For instance, research on the bark of Ficus microcarpa used this approach to identify compounds with antioxidant and hyaluronidase (B3051955) inhibitory activities. nih.govtandfonline.com The initial methanol extract showed promising activity and was subsequently partitioned. The ethyl acetate fraction, exhibiting the strongest activity, was chosen for repeated column chromatography, leading to the isolation and identification of methyl chlorogenate among other phenolic compounds. nih.govtandfonline.com Similarly, this technique was used to isolate xanthine (B1682287) oxidase inhibitors from the fruits of Chaenomeles speciosa, where active fractions yielded methyl chlorogenate. nih.govresearchgate.net This process confirms that methyl chlorogenate contributes to the observed biological effects of the plant extract.

In Vitro and In Vivo Research Models

The biological activities of methyl chlorogenate have been investigated using a variety of in vitro and in vivo models.

In vitro studies often utilize cell-based assays to explore molecular mechanisms. For example, methyl chlorogenate has been tested for its neuroprotective effects in Neuro-2A cells, where it demonstrated a dose-dependent increase in cell viability and an ability to scavenge intracellular reactive oxygen species (ROS). ncats.io Its anti-inflammatory properties have been studied in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells, revealing that it can inhibit the expression of inflammatory proteins like COX-2 and NLRP3 and block the NF-κB signaling pathway. rsc.org Other in vitro research has shown its specific cytotoxicity against cancer cell lines like Hep2 and MCF7 and its inhibitory activity against histone deacetylase 8 (HDAC8). ncats.ionih.govphcog.com

In vivo research employs animal models to assess the physiological effects of methyl chlorogenate. To study its anti-inflammatory effects, mouse models of xylene-induced ear swelling, carrageenan-induced paw edema, and cotton-pellet-induced granuloma have been used. rsc.org In these models, methyl chlorogenate significantly inhibited swelling and inflammation. rsc.org Furthermore, its effect on acute lung injury was investigated in LPS-induced mice, where it alleviated pathological damage to lung tissue. rsc.org The neuropharmacological properties, including anxiolytic and anticonvulsant effects, of a methanolic extract containing methyl chlorogenate as a main component were evaluated in mice using models like the elevated plus maze and the pentylenetetrazole-induced seizures test. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
3-O-caffeoylquinic acid
4-O-caffeoylquinate
5-O-caffeoylquinate
7-Hydroxycoumarin
Benzoic acid
Butyl chlorogenate
Caffeic acid
Catechin (B1668976)
Chlorogenic acid
Cryptochlorogenic acid methyl ester
Cynaroside
Epicatechin
Ethyl chlorogenate
Gallic acid
Gallocatechin
Isowigtheone hydrate
Kaempferol
Kaempferol-3-O-rutinoside
Luteolin
Methyl 4-O-galloylchlorogenate
Methyl caffeate
Methyl chlorogenate
Myricitrin
Nodakenetin
p-Coumaric acid
Procyanidin B1
Procyanidin B3
Protocatechuic acid
Quercetin (B1663063)
Quercitrin

Cell Line Models for Cytotoxicity

The cytotoxic effects of methyl chlorogenate have been investigated using a variety of human cancer cell lines. These in vitro models are crucial for initial screening and understanding the compound's potential as an anticancer agent. Commonly used cell lines include:

Hep-2 (Human Laryngeal Carcinoma): This cell line is derived from a human epidermoid carcinoma of the larynx and is widely used in cancer research.

MCF-7 (Human Breast Adenocarcinoma): A well-characterized cell line representing estrogen receptor-positive breast cancer, it is a staple in breast cancer research. nih.gov

Neuro-2A (Mouse Neuroblastoma): While of murine origin, this cell line is frequently used to study neurotoxicity and potential therapeutic effects on neuronal cancers.

Rhabdomyosarcoma (RMS): RMS is the most prevalent soft tissue sarcoma in childhood and adolescence. nih.gov Cell lines derived from both embryonal and alveolar subtypes of RMS are utilized in preclinical research to test new therapeutic agents. nih.govdiva-portal.org

Colorectal Carcinoma: Various cell lines from colorectal cancers are employed to assess the efficacy of compounds against this common malignancy.

Human Epithelioma: These cell lines are derived from epithelial tumors and serve as a model for a broad range of cancers.

Human Breast Adenocarcinoma (MDA-MB-231): In contrast to MCF-7, MDA-MB-231 is an estrogen receptor-negative cell line, providing a model for a more aggressive form of breast cancer. nih.gov

Table 1: Cell Line Models for Cytotoxicity Studies of Methyl Chlorogenate

Cell Line Cancer Type Key Characteristics
Hep-2 Human Laryngeal Carcinoma Epidermoid carcinoma origin
MCF-7 Human Breast Adenocarcinoma Estrogen receptor-positive
Neuro-2A Mouse Neuroblastoma Used for neurotoxicity and neuroblastoma studies
Rhabdomyosarcoma (RMS) Soft Tissue Sarcoma Includes embryonal and alveolar subtypes
Colorectal Carcinoma Colorectal Cancer Various lines representing different tumor stages
Human Epithelioma Epithelial Tumors Broad model for epithelial cancers
MDA-MB-231 Human Breast Adenocarcinoma Estrogen receptor-negative

Animal Models for Anti-inflammatory Effects

To investigate the anti-inflammatory properties of methyl chlorogenate in a living organism, researchers utilize several established animal models that mimic different aspects of inflammation. nih.govresearchgate.net These models include:

Ear Swelling: In this model, inflammation is induced in the ear of a mouse, often using an irritant like dimethylbenzene. athmsi.org The subsequent swelling is a measure of the acute inflammatory response, and the reduction in swelling following treatment with methyl chlorogenate indicates its anti-inflammatory potential. nih.govresearchgate.net

Paw Swelling: Similar to the ear swelling model, inflammation is induced in the paw of a rat or mouse, typically by injecting a phlogistic agent like carrageenan. ijpsr.com The extent of paw edema is measured over time to assess the anti-inflammatory effects of the test compound. nih.govresearchgate.netathmsi.org

Granuloma Swelling: This model assesses the effect of a compound on the chronic phase of inflammation. It involves implanting a foreign body, such as a cotton pellet, under the skin of a rat. ijpsr.com The formation of granulomatous tissue around the implant is a hallmark of chronic inflammation, and a decrease in the weight of the granuloma indicates an anti-inflammatory effect. nih.govresearchgate.netathmsi.org

Intraperitoneal Capillary Permeability: This model evaluates the effect of a substance on the increased vascular permeability that occurs during inflammation. An irritant is injected into the peritoneal cavity of a mouse, followed by an intravenous injection of a dye. athmsi.org The amount of dye that leaks into the peritoneal cavity is a measure of capillary permeability, which can be reduced by anti-inflammatory agents. nih.govresearchgate.net

Animal Models for Diuretic Effects

The potential diuretic effects of methyl chlorogenate have been studied using rat models. nih.govresearchgate.net

Rat Urine Analysis: In these studies, rats are administered the compound, and their urine is collected over a specific period. nih.gov The volume of urine is measured to determine the diuretic effect. researchgate.netnih.gov Additionally, the concentration of electrolytes such as sodium (Na+) and potassium (K+) in the urine is analyzed to understand the mechanism of diuresis. openurologyandnephrologyjournal.com An increase in urine output and electrolyte excretion compared to a control group suggests a diuretic action. nih.govresearchgate.netopenurologyandnephrologyjournal.com

Animal Models for Gastrointestinal Studies

The influence of methyl chlorogenate on gastrointestinal function has been explored through the following animal models:

Charcoal Meal Transit: This model is used to assess the effect of a compound on intestinal motility. nih.govresearchgate.net Animals are given a charcoal meal, and after a certain time, the distance the charcoal has traveled through the small intestine is measured. scienceopen.com A decrease in the transit distance suggests an anti-motility effect, which can be beneficial in treating diarrhea. nih.govresearchgate.netscienceopen.comsemanticscholar.org

Intestinal Fluid Accumulation (Enteropooling): This model investigates the anti-secretory effects of a substance. nih.govresearchgate.net Diarrhea is often associated with an increase in fluid secretion into the intestinal lumen. researchgate.net In this model, an agent that induces fluid accumulation, such as castor oil, is administered to animals. scienceopen.comresearchgate.net The volume of fluid in the intestines is then measured. A reduction in fluid accumulation by methyl chlorogenate indicates an anti-secretory and potential anti-diarrheal effect. nih.govresearchgate.netscienceopen.com

Computational and In Silico Approaches

Molecular Docking Studies for Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com In the context of methyl chlorogenate research, molecular docking is employed to understand how this compound might interact with specific protein targets. openaccessjournals.combiointerfaceresearch.comresearchgate.net

This method helps in:

Identifying Potential Protein Targets: By docking methyl chlorogenate against a library of proteins, researchers can identify which proteins it is most likely to bind to.

Predicting Binding Affinity: Scoring functions are used to estimate the strength of the interaction between methyl chlorogenate and the target protein. openaccessjournals.com A higher score often indicates a stronger binding affinity. biorxiv.org

Elucidating Binding Modes: Molecular docking provides a visual representation of how methyl chlorogenate fits into the binding site of a protein, showing the specific amino acid residues involved in the interaction. biointerfaceresearch.com

For example, molecular docking studies have been used to investigate the binding affinity of methyl chlorogenate to the Na-Cl cotransporter, providing insights into its potential diuretic mechanism. nih.gov

Table 2: Molecular Docking Findings for Methyl Chlorogenate

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Investigated Effect
5T8E Receptor -8.685 ASN 705, ARG 752 Prostate Cancer
Na-Cl Cotransporter Favorable interaction suggested Not specified Diuretic

Molecular Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. plos.orgdiva-portal.org These simulations provide a more dynamic and realistic view of the interaction between a ligand, such as methyl chlorogenate, and its target protein compared to the static picture provided by molecular docking. plos.org

Key applications in methyl chlorogenate research include:

Confirming Binding Stability: MD simulations can assess the stability of the complex formed between methyl chlorogenate and its target protein over a period of time. biorxiv.orgresearchgate.net

Analyzing Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these conformational changes, which are often crucial for biological activity. plos.org

Investigating the Role of Water Molecules: Water molecules can play a critical role in mediating the interaction between a ligand and a protein. MD simulations can explicitly model the behavior of water molecules in the binding site. researchgate.net

Molecular simulations have been used to explain the strong interactions between methyl chlorogenate and the Na-Cl cotransporter, supporting the findings from diuretic studies in rats. nih.govresearchgate.net

Comparative Studies and Relationship to Other Phenolic Compounds

Comparison with Chlorogenic Acid

Methyl chlorogenate, a methyl ester derivative of chlorogenic acid, exhibits distinct characteristics when compared to its parent compound, particularly in terms of biological activity, stability, and metabolic fate. smolecule.combiosynth.com These differences are largely attributed to the esterification of the carboxyl group on the quinic acid moiety with a methyl group. biosynth.com

Differences in Biological Activities and Potency

While both methyl chlorogenate and chlorogenic acid are recognized for their antioxidant properties, studies indicate variations in their potency and range of biological effects. nih.govmdpi.com

Methyl chlorogenate has demonstrated potent antioxidant activity, effectively scavenging various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), superoxide (B77818), and hydroxyl radicals. smolecule.commdpi.com Some research suggests that its antioxidant activity is even stronger than that of chlorogenic acid. nih.gov This enhanced activity may be attributed to its unique ester structure. smolecule.com For instance, methyl chlorogenate has been shown to be a potent suppressor of NF-kappaB activation, a key regulator of inflammatory responses, suggesting potential therapeutic applications in managing inflammatory conditions. nih.gov

In contrast, while chlorogenic acid is also a well-known antioxidant, its biological activities extend to various other areas, including antibacterial, anti-inflammatory, and regulation of glucose and lipid metabolism. nih.govencyclopedia.pub However, some studies have found that in certain antioxidant tests, chlorogenic acid shows higher activity than its methyl ester derivatives. ingentaconnect.com The differing results may depend on the specific assay used and the mechanisms of antioxidant action being evaluated.

The anti-inflammatory potential of methyl chlorogenate has been highlighted by its ability to suppress the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). smolecule.com

Enhanced Stability Compared to Parent Compound

A significant advantage of methyl chlorogenate over chlorogenic acid is its enhanced stability. biosynth.combiosynth.com Chlorogenic acid is known to be relatively unstable, prone to isomerization and degradation, especially when exposed to heat, light, or changes in pH. nih.govumcs.placs.org The ester bond in chlorogenic acid can migrate, leading to the formation of different isomers. core.ac.uk

The esterification to form methyl chlorogenate improves the compound's stability, making it a more robust molecule for various applications, including in food science and pharmacology. biosynth.combiosynth.com This increased stability can be advantageous in preserving its bioactivity during processing and storage. biosynth.com

Bioavailability and Metabolism Considerations

The structural modification from chlorogenic acid to methyl chlorogenate influences how the compound is absorbed and metabolized in the body. Chlorogenic acid itself has limited bioavailability, with a significant portion being metabolized by gut microbiota. mdpi.comfrontiersin.orgnih.gov It can be absorbed directly in the upper gastrointestinal tract or after hydrolysis by intestinal esterases. mdpi.comcambridge.org

The esterification in methyl chlorogenate may alter its absorption and metabolic pathway. While specific and detailed bioavailability and metabolism studies on methyl chlorogenate are not as extensive as for chlorogenic acid, it is understood that ester derivatives can have different absorption characteristics. ingentaconnect.comcapes.gov.br The increased lipophilicity of ester derivatives could potentially enhance their interaction with cell membranes. nih.gov

Comparison with Other Caffeoylquinic Acid Derivatives

Methyl chlorogenate belongs to the broader class of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. nih.gov The biological activity of CQA derivatives can vary significantly based on the number and position of caffeoyl groups on the quinic acid ring, as well as other substitutions. mdpi.comnih.gov

Research into the structure-activity relationships of CQAs suggests that the number of caffeoyl groups is important for certain biological activities. For instance, some studies have shown that dicaffeoylquinic and tricaffeoylquinic acids can exhibit enhanced activity compared to monocaffeoylquinic acids like chlorogenic acid. nih.govresearchgate.net One study found that 3,4,5-tri-O-caffeoylquinic acid had the highest accelerating activity on ATP production among the tested derivatives. nih.gov

When comparing methyl chlorogenate to other esterified CQA derivatives, the nature of the esterifying alcohol group plays a role. For example, studies on fatty alcohol esters of chlorogenic acid have shown that increasing the length of the alkyl chain can enhance antioxidant activity in certain systems, likely due to increased lipophilicity. capes.gov.brnih.gov This suggests that different ester derivatives of chlorogenic acid can be tailored for specific applications based on their desired solubility and activity.

Furthermore, studies have shown that methyl ester derivatives of CQAs, with the exception of 3,4-dicaffeoylquinic acid methyl ester, generally exhibit a higher capacity for trapping radicals than their corresponding acids. nih.gov This highlights the potential of methylation to enhance the antioxidant properties of this class of compounds.

Interaction and Synergistic Effects with Other Bioactive Compounds

Some studies have explored the synergistic effects of related compounds, such as chlorogenic acid, with antibiotics. For example, chlorogenic acid has been shown to have a synergistic effect when combined with tetracycline (B611298) against certain pathogenic bacteria. nih.gov While direct studies on methyl chlorogenate in this context are less common, its structural similarity suggests it could have similar interactive properties.

Future Directions and Research Gaps in the Study of Methyl Chlorogenate

Methyl chlorogenate, the methyl ester of the widely studied chlorogenic acid, has emerged as a compound of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. glpbio.commedchemexpress.com While preliminary research is promising, several key areas require further investigation to fully understand and harness its therapeutic potential. This article outlines the critical future directions and existing research gaps in the study of methyl chlorogenate.

Q & A

Basic Research: How is methyl chlorogenate synthesized and structurally characterized in laboratory settings?

Methyl chlorogenate is typically synthesized via esterification of chlorogenic acid using methanol under acidic or enzymatic catalysis. Structural characterization involves nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., 4 defined stereocenters in the cyclohexane ring) and mass spectrometry (MS) to confirm molecular weight (C₁₇H₂₀O₉, m/z 368.1107) . Advanced techniques like circular dichroism (CD) may resolve stereoisomerism discrepancies in reported configurations .

Basic Research: What solvent systems and storage conditions optimize methyl chlorogenate stability for experimental use?

The compound is soluble in chloroform, DMSO, and acetone but degrades in aqueous solutions due to ester hydrolysis. For long-term stability, store lyophilized samples at -20°C in desiccated conditions to prevent moisture-induced decomposition . Pre-experiment solubility testing in buffered solutions (pH 6–7) is recommended to avoid aggregation .

Advanced Research: How can researchers resolve contradictions in reported bioactivities (e.g., antiviral vs. antioxidant efficacy)?

Discrepancies may arise from differences in purity levels (e.g., commercial samples with <98% HPLC purity), stereochemical variations , or assay conditions. To address this:

  • Validate compound identity using UPLC-Q-Orbitrap HRMS (exact mass ±2 ppm error) .
  • Compare bioactivity across standardized assays (e.g., DPPH for antioxidants, plaque reduction for antiviral activity) .
  • Use structure-activity relationship (SAR) studies to isolate functional groups (e.g., catechol moieties for antiviral effects) .

Advanced Research: What analytical methods are most reliable for quantifying methyl chlorogenate in complex matrices (e.g., plant extracts)?

Reverse-phase HPLC with UV detection (λ = 320 nm) is standard, but tandem mass spectrometry (MS/MS) improves specificity in multicomponent samples. For absolute quantification, use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects . Method validation should include recovery rates (≥85%) and limit of detection (LOD < 0.1 ng/mL) .

Advanced Research: How should researchers design experiments to assess methyl chlorogenate’s antioxidant mechanisms?

  • In vitro assays : Use DPPH/ABTS radical scavenging with EC₅₀ calculations. Include controls for auto-oxidation (e.g., ascorbic acid).
  • Cellular models : Measure ROS reduction in H₂O₂-stressed endothelial cells via fluorescence probes (e.g., DCFH-DA).
  • Mechanistic studies : Employ electron paramagnetic resonance (EPR) to identify radical quenching pathways linked to its dihydroxyphenyl groups .

Basic Research: What spectroscopic features distinguish methyl chlorogenate from its analogs (e.g., ethyl chlorogenate)?

Key ¹H-NMR signals :

  • Methoxy group : Singlet at δ 3.65–3.75 ppm (C-1 ester).
  • Caffeoyl protons : Doublets for trans-olefinic protons (J = 15.9 Hz) at δ 6.3–7.1 ppm.
  • Cyclohexane ring : Axial hydroxyl protons (δ 4.8–5.2 ppm) .
    MS/MS fragmentation : Loss of methyl group (-15 Da) and caffeoyl fragment (m/z 161) .

Advanced Research: How do stereochemical variations impact methyl chlorogenate’s biological activity?

The (1S,3R,4R,5R) configuration governs hydrogen-bonding interactions with targets (e.g., viral proteases). Epimerization at C-3 reduces antiviral potency by ~60%, as shown in molecular docking studies with SARS-CoV-2 M<sup>pro</sup> . Chiral HPLC (e.g., Chiralpak IG-3) is critical for isolating active stereoisomers .

Basic Research: What protocols ensure reproducibility in methyl chlorogenate purification?

  • Flash chromatography : Use silica gel with ethyl acetate:methanol (8:2) for initial separation.
  • Semi-preparative HPLC : C18 column (5 µm, 250 × 10 mm), isocratic elution (acetonitrile:0.1% formic acid, 25:75).
  • Purity validation : Dual-wavelength UV detection (254 nm and 320 nm) with ≥98% area normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.